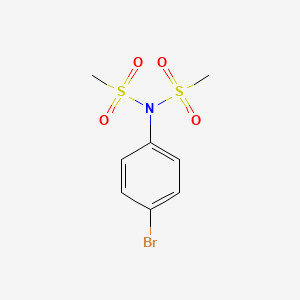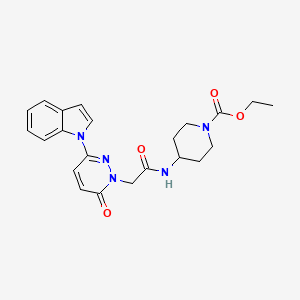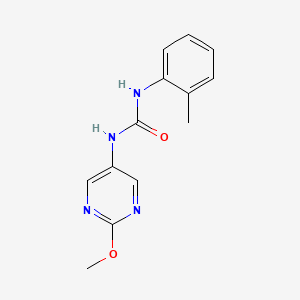![molecular formula C13H15N5O3 B2438867 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pirimidina-2,4(1H,3H)-diona CAS No. 2034544-64-2](/img/structure/B2438867.png)
1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Aplicaciones Científicas De Investigación
- El compuesto actúa como un modulador alostérico negativo (NAM) del receptor metabotropico de glutamato subtipo 2 (mGluR2) . Los mGluRs juegan un papel crucial en la transmisión sináptica y la excitabilidad neuronal en el sistema nervioso central (SNC). Los mGluRs del grupo II (incluido el mGluR2) se localizan en regiones del cerebro como la corteza, el hipocampo y el estriado.
- Los investigadores han explorado el uso de dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones como prodrogas para agentes terapéuticos específicos . Estos compuestos cíclicos exhiben una mejor exposición plasmática en comparación con sus contrapartes acíclicas.
- La síntesis de este compuesto implica la yodación selectiva en la posición 7 . Este proceso destaca la importancia de la funcionalización selectiva en la síntesis orgánica.
Neurofarmacología y Receptores Metabotropicos de Glutamato (mGluRs)
Desarrollo de Prodrogas
Metodología Sintética y Reacciones de Yodación
Mecanismo De Acción
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of mGluR2 by this compound can affect these pathways and their downstream effects.
Result of Action
The action of this compound as a NAM of mGluR2 can lead to a decrease in the response to glutamate, potentially affecting neuronal excitability and synaptic transmission . This could have implications for various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Action Environment
Environmental factors such as pH can influence the stability of similar compounds Additionally, the efficacy of this compound may be influenced by factors such as the concentration of glutamate in the synaptic cleft and the presence of other allosteric modulators
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other pyrazolo-pyrazinone compounds, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
1-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-2-5-16(13(21)15-11)6-3-12(20)17-7-8-18-10(9-17)1-4-14-18/h1-2,4-5H,3,6-9H2,(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOCFVSRDJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

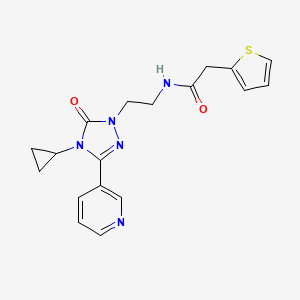

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
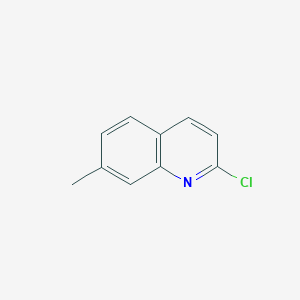
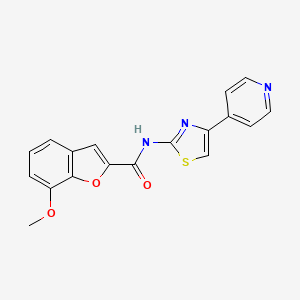


![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
